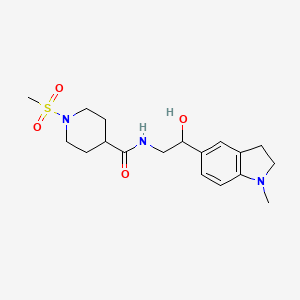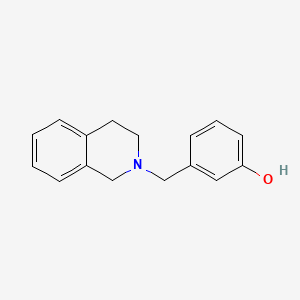
N-(4-cyanooxan-4-yl)-1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanooxan-4-yl)-1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound possesses unique properties that make it an attractive target for various applications.
Mécanisme D'action
The mechanism of action of N-(4-cyanooxan-4-yl)-1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxamide is not fully understood. However, it is believed to function by selectively binding to certain receptors or enzymes in cells and tissues, leading to specific biological effects.
Biochemical and Physiological Effects:
N-(4-cyanooxan-4-yl)-1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-cyanooxan-4-yl)-1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxamide is its high selectivity for certain cells and tissues, which makes it an attractive target for drug delivery and imaging applications. However, its use in lab experiments may be limited by its high cost and low availability.
Orientations Futures
There are several future directions for the research and development of N-(4-cyanooxan-4-yl)-1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxamide. One possible direction is the development of more efficient and cost-effective synthesis methods. Another direction is the exploration of its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further research is needed to fully understand its mechanism of action and to optimize its properties for specific applications.
In conclusion, N-(4-cyanooxan-4-yl)-1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxamide is a promising compound that has potential for various scientific research applications. Its unique properties make it an attractive target for drug delivery and imaging applications, and its biochemical and physiological effects make it a potential therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and to optimize its properties for specific applications.
Méthodes De Synthèse
The synthesis of N-(4-cyanooxan-4-yl)-1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxamide involves the reaction of 4-cyanooxan-4-ylamine with 1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified by column chromatography to obtain the final product.
Applications De Recherche Scientifique
N-(4-cyanooxan-4-yl)-1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxamide has been widely used in scientific research due to its unique properties. It has been studied for its potential as a drug delivery system, as it can selectively target cancer cells and release drugs in a controlled manner. It has also been studied for its potential as a fluorescent probe for imaging biological systems, as it has a high quantum yield and good photostability.
Propriétés
IUPAC Name |
N-(4-cyanooxan-4-yl)-1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-3-4-15(11-14(13)2)22-8-5-16(18(22)24)17(23)21-19(12-20)6-9-25-10-7-19/h3-4,11,16H,5-10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSXAWAZEMMBGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCC(C2=O)C(=O)NC3(CCOCC3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanooxan-4-yl)-1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Fluorophenyl)cyclopropyl]ethan-1-one](/img/structure/B2476069.png)

![1-(4-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2476072.png)
![1-[(2,6-Difluorophenyl)methyl]cyclohexan-1-amine](/img/structure/B2476073.png)
![3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2476075.png)
![N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2476076.png)
![N-cyclohexyl-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2476078.png)


![(E)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2476081.png)



![2-[benzyl(ethyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2476087.png)